molecular formula C53H96O6 B1261453 [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate

Cat. No.: B1261453
M. Wt: 829.3 g/mol
InChI Key: UFHNZOACKFBCOM-YXKNDSBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate is a triacylglycerol (TAG) compound. Triacylglycerols are a type of lipid molecule composed of glycerol esterified with three fatty acids. This specific compound contains two palmitoleic acid (16:1(9Z)) and one oleic acid (18:1(9Z)) molecules. The “iso3” designation indicates a specific isomeric form of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base catalyst. Commonly used catalysts include sulfuric acid or sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The fatty acids used in the synthesis are often derived from natural sources such as vegetable oils or animal fats.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and a catalyst, leading to the formation of glycerol and free fatty acids.

    Transesterification: The ester bonds can be exchanged with other alcohols in the presence of a catalyst, forming new ester compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out at room temperature.

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are used. The reaction is conducted at elevated temperatures.

    Transesterification: Catalysts such as sodium methoxide or lipases are used. The reaction is performed under mild temperature conditions.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Glycerol and free fatty acids.

    Transesterification: New ester compounds with different alcohol groups.

Scientific Research Applications

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate has various scientific research applications:

    Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.

    Biology: Investigated for its role in cellular lipid metabolism and storage.

    Medicine: Studied for its potential effects on cardiovascular health and metabolic disorders.

    Industry: Utilized in the formulation of cosmetics, food products, and biofuels.

Mechanism of Action

The mechanism of action of [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate involves its interaction with lipid metabolic pathways. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes. The released fatty acids can be oxidized to produce energy or incorporated into cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    TG(161(9Z)/181(9Z)/181(9Z))[iso3]: Contains one palmitoleic acid and two oleic acid molecules.

    TG(161(9Z)/161(9Z)/182(9Z,12Z))[iso3]: Contains two palmitoleic acid and one linoleic acid molecules.

Uniqueness

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of two palmitoleic acid molecules and one oleic acid molecule influences its melting point, oxidative stability, and metabolic effects.

Properties

Molecular Formula

C53H96O6

Molecular Weight

829.3 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h20-21,23-26,50H,4-19,22,27-49H2,1-3H3/b23-20-,24-21-,26-25-/t50-/m1/s1

InChI Key

UFHNZOACKFBCOM-YXKNDSBASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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